molecular formula C15H24O2 B1249600 Aphanamol I

Aphanamol I

Cat. No.: B1249600
M. Wt: 236.35 g/mol
InChI Key: GOLVWBBRGXFBMA-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aphanamol I is a natural product found in Senecio crassiflorus and Dysoxylum densiflorum with data available.

Scientific Research Applications

Synthesis Techniques

A significant focus in the research on Aphanamol I involves its synthesis. One study describes a concise asymmetric total synthesis of (+)-aphanamol I, utilizing transition metal-catalyzed [5 + 2] allenyl-vinylcyclopropane cycloaddition. This method efficiently creates bicyclo[5.3.0]decane derivatives, essential for this compound synthesis (Wender & Zhang, 2000). Another study reported a short synthesis of both racemic and enantiopure forms of (+)-aphanamol I. Key steps in this process include catalytic enantioselective conjugate addition and oxidative radical cyclization (Ferrara & Burton, 2016).

Biomolecular Applications

The Adaptive Poisson–Boltzmann Solver (APBS) software, used in the study of various chemical and biological applications, might have implications in the research of compounds like this compound. APBS deals with continuum electrostatics in large biomolecular assemblages, crucial for understanding solvation and electrostatics in biomedical applications (Jurrus et al., 2017).

Biomechanical and Educational Applications

In biomechanical studies, anticipatory postural adjustments (APA) are examined for their biomechanical finality. While not directly related to this compound, the methodology in these studies could provide insights into its physical properties and interactions (Bouisset & Zattara, 1987). Similarly, educational approaches like Adapted Primary Literature (APL) may contribute to better understanding and teaching of complex scientific concepts, including those related to this compound (Falk & Yarden, 2009).

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,3aR,8aR)-7-(hydroxymethyl)-3a-methyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydroazulen-4-one

InChI

InChI=1S/C15H24O2/c1-10(2)12-6-7-15(3)13(12)8-11(9-16)4-5-14(15)17/h8,10,12-13,16H,4-7,9H2,1-3H3/t12-,13-,15+/m0/s1

InChI Key

GOLVWBBRGXFBMA-KCQAQPDRSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1C=C(CCC2=O)CO)C

Canonical SMILES

CC(C)C1CCC2(C1C=C(CCC2=O)CO)C

Synonyms

aphanamol I
aphanamol-I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aphanamol I
Reactant of Route 2
Aphanamol I
Reactant of Route 3
Aphanamol I
Reactant of Route 4
Aphanamol I
Reactant of Route 5
Aphanamol I
Reactant of Route 6
Aphanamol I

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